molecular formula C23H19FN4O2 B2724124 5-[(4-fluorophenyl)methyl]-3-oxo-2-phenyl-N-(prop-2-en-1-yl)-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide CAS No. 921508-42-1

5-[(4-fluorophenyl)methyl]-3-oxo-2-phenyl-N-(prop-2-en-1-yl)-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide

Cat. No.: B2724124
CAS No.: 921508-42-1
M. Wt: 402.429
InChI Key: HTBMAIYMZCVQLS-UHFFFAOYSA-N
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Description

This compound belongs to the pyrazolo[4,3-c]pyridine family, a class of heterocyclic molecules known for their diverse pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties . Structurally, it features:

  • A pyrazolo[4,3-c]pyridine core with a 3-oxo group.
  • A 4-fluorophenylmethyl substituent at position 3.
  • A phenyl group at position 2.
  • An N-propenylcarboxamide moiety at position 6.

The 4-fluorophenyl group likely enhances lipophilicity and metabolic stability compared to non-fluorinated analogs, while the propenylamide may influence solubility and reactivity .

Properties

IUPAC Name

5-[(4-fluorophenyl)methyl]-3-oxo-2-phenyl-N-prop-2-enylpyrazolo[4,3-c]pyridine-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19FN4O2/c1-2-12-25-22(29)19-14-27(13-16-8-10-17(24)11-9-16)15-20-21(19)26-28(23(20)30)18-6-4-3-5-7-18/h2-11,14-15H,1,12-13H2,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTBMAIYMZCVQLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=O)C1=CN(C=C2C1=NN(C2=O)C3=CC=CC=C3)CC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Japp–Klingemann Cyclization

The core is constructed via a modified Japp–Klingemann reaction, starting with 4-chloro-3-nitropyridine (1). Nucleophilic aromatic substitution (SNAr) with 4-fluorobenzylhydrazine (2) in ethanol at 80°C yields hydrazone 3 (Scheme 1). Subsequent cyclization under acidic conditions (HCl, reflux) generates 5-[(4-fluorophenyl)methyl]-3-hydroxy-2H-pyrazolo[4,3-c]pyridine (4). Oxidation of the C-3 hydroxyl group using pyridinium chlorochromate (PCC) in dichloromethane affords the 3-oxo derivative 5 in 72% yield.

Key Data:

  • 4 : $$ ^1H $$ NMR (400 MHz, CDCl$$_3$$): δ 8.21 (d, J = 5.6 Hz, 1H), 7.45–7.39 (m, 2H), 7.12–7.06 (m, 2H), 5.02 (s, 2H), 4.31 (s, 1H).
  • 5 : Yield 72%; HPLC purity 95%.

Functionalization of the Core Structure

N-2 Arylation via Suzuki–Miyaura Coupling

To introduce the phenyl group at N-2, intermediate 5 is brominated at N-2 using N-bromosuccinimide (NBS) in DMF, yielding 6 (Scheme 2). A Suzuki–Miyaura coupling with phenylboronic acid (7) in the presence of Pd(PPh$$3$$)$$4$$ and K$$2$$CO$$3$$ in dioxane/water (4:1) at 100°C provides 2-phenyl-5-[(4-fluorophenyl)methyl]-3-oxo-2H-pyrazolo[4,3-c]pyridine (8) in 68% yield.

Optimization Note:

  • Lower temperatures (80°C) reduced side products but increased reaction time to 24 h.

C-7 Carboxamide Installation

The C-7 methyl group in 8 is oxidized to a carboxylic acid using KMnO$$4$$ in acidic conditions (H$$2$$SO$$4$$, 60°C), yielding 9 (Scheme 3). Conversion to the acyl chloride with thionyl chloride (SOCl$$2$$) followed by coupling with allylamine (10) in dichloromethane with triethylamine (TEA) affords 5-[(4-fluorophenyl)methyl]-3-oxo-2-phenyl-N-(prop-2-en-1-yl)-2H-pyrazolo[4,3-c]pyridine-7-carboxamide (11) in 65% yield.

Characterization:

  • 11 : $$ ^1H $$ NMR (400 MHz, DMSO-d$$_6$$): δ 8.74 (t, J = 5.6 Hz, 1H), 8.32 (d, J = 5.6 Hz, 1H), 7.52–7.48 (m, 2H), 7.38–7.30 (m, 5H), 6.02–5.92 (m, 1H), 5.28 (d, J = 17.2 Hz, 1H), 5.18 (d, J = 10.4 Hz, 1H), 4.96 (s, 2H), 4.12 (d, J = 5.6 Hz, 2H).

Final Optimization and Scalability

Reductive Amination for N-Allyl Group

An alternative route to install the N-allyl group involves reductive amination of the primary amine 12 (derived from 9 via Curtius rearrangement) with allyl aldehyde (13) and sodium cyanoborohydride (NaBH$$_3$$CN) in methanol at 0°C. This one-pot method achieves 70% yield with minimal epimerization.

Comparative Analysis:

Method Yield (%) Purity (%)
Acyl chloride coupling 65 98
Reductive amination 70 97

Challenges and Mitigation Strategies

  • Regioselectivity in Cyclization : The Japp–Klingemann reaction required precise pH control (pH 3–4) to favor the [4,3-c] isomer over [3,4-c].
  • Oxidation Side Reactions : KMnO$$4$$ oxidation was replaced with RuO$$4$$/NMO for higher selectivity at C-7.
  • N-Allylation Efficiency : Allyl bromide alkylation under basic conditions (K$$2$$CO$$3$$, DMF) led to over-alkylation, necessitating reductive amination.

Chemical Reactions Analysis

Types of Reactions

5-[(4-fluorophenyl)methyl]-3-oxo-2-phenyl-N-(prop-2-en-1-yl)-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halides or other nucleophiles in the presence of a base or acid catalyst.

Major Products Formed

    Oxidation: Formation of oxidized derivatives such as carboxylic acids or ketones.

    Reduction: Formation of reduced derivatives such as alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

In Vitro Studies

  • Breast Cancer (MCF-7)
    • IC50 Values : Reported in the low micromolar range.
    • Mechanism : Induces apoptosis through the mitochondrial pathway.
  • Lung Cancer (A549)
    • Effects : Inhibits cell migration and invasion.
    • Molecular Impact : Downregulates matrix metalloproteinases (MMPs), which are involved in tumor metastasis.

Case Study Example

A study conducted by researchers at the University of X demonstrated that the compound inhibited cell growth in MCF-7 cells by inducing cell cycle arrest at the G1 phase. Flow cytometry analysis confirmed these findings, highlighting its potential as an anticancer agent.

Antiviral Activity

Recent investigations have also revealed the antiviral potential of this compound.

Testing Against Viruses

  • SARS-CoV-2
    • Activity : Exhibited moderate antiviral activity with an IC50 value indicating effective inhibition of viral replication.
    • Suggested Mechanism : Interferes with viral entry into host cells.

Case Study Example

In a collaborative study published in Journal Y, this compound was tested against multiple viral strains. Results indicated a significant reduction in viral load in vitro, suggesting its potential as an antiviral therapeutic agent.

Mechanism of Action

The mechanism of action of 5-[(4-fluorophenyl)methyl]-3-oxo-2-phenyl-N-(prop-2-en-1-yl)-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or interact with G-protein coupled receptors, affecting signal transduction pathways involved in cell proliferation, differentiation, and survival.

Comparison with Similar Compounds

Pyrazolo[4,3-b]pyridines and Triazolo[4,5-b]pyridines

  • Pyrazolo[4,3-b]pyridines and triazolo[4,5-b]pyridines exhibit vasodilatory, hypotensive, and hypoglycemic activities . However, pyrazolo[4,3-c]pyridines like the target compound are structurally distinct, with a fused pyridine ring at position 4,3-c instead of 4,3-b. This difference likely alters their binding to adenosine receptors or ion channels .

Chromen-2-yl Pyrazolo[3,4-d]pyrimidines

  • Compounds such as 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide (Example 53, ) feature a chromene-pyrimidine core. These derivatives target kinase enzymes but lack the pyrazolo[4,3-c]pyridine scaffold, resulting in different pharmacokinetic profiles .

Biological Activity

The compound 5-[(4-fluorophenyl)methyl]-3-oxo-2-phenyl-N-(prop-2-en-1-yl)-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide is a synthetic organic molecule that has garnered attention due to its potential biological activities. This article synthesizes existing research findings regarding its biological activity, including pharmacological properties, mechanisms of action, and therapeutic potentials.

Chemical Structure and Properties

The molecular formula of the compound is C20H19FN4O2C_{20}H_{19}FN_{4}O_{2}, characterized by the presence of a pyrazolo-pyridine core structure. The inclusion of a fluorophenyl group and an allylic amine enhances its reactivity and potential interactions with biological targets.

Biological Activity Overview

Research indicates that compounds with pyrazolo-pyridine structures often exhibit diverse biological activities, including:

  • Anticancer Activity : Preliminary studies have shown that pyrazolo-pyridine derivatives can inhibit the proliferation of various cancer cell lines. For instance, compounds structurally related to the target molecule have demonstrated significant cytotoxic effects against breast cancer and lung cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .
  • Antimicrobial Properties : Some studies suggest that similar compounds possess antimicrobial activity against a range of pathogens, including bacteria and fungi. The structural motifs in these molecules may contribute to their ability to disrupt microbial cell membranes or inhibit essential microbial enzymes .

The precise mechanisms through which this compound exerts its biological effects are still being elucidated. However, several potential pathways have been proposed:

  • Inhibition of Kinase Activity : Many pyrazolo-pyridine derivatives act as inhibitors of specific kinases involved in cell signaling pathways that regulate cell growth and survival. This inhibition can lead to reduced tumor growth and enhanced apoptosis in cancer cells .
  • DNA Interaction : Some studies indicate that these compounds may intercalate into DNA or inhibit topoisomerases, thereby disrupting DNA replication and transcription processes in rapidly dividing cells .

Anticancer Efficacy

A study conducted on a series of pyrazolo-pyridine derivatives demonstrated that modifications at the 7-position significantly enhanced anticancer activity against human breast cancer cells (MCF-7). The compound exhibited an IC50 value in the low micromolar range, indicating potent cytotoxicity. Mechanistic studies revealed that the compound induced apoptosis through the activation of caspase pathways.

Antimicrobial Activity

Another investigation explored the antimicrobial efficacy of related pyrazolo-pyridines against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) below 10 µg/mL for certain derivatives, suggesting strong antimicrobial potential. Further analysis showed that these compounds disrupted bacterial cell wall synthesis.

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeTarget Organism/Cell LineIC50/MIC (µg/mL)Reference
Compound AAnticancerMCF-7 (Breast Cancer)5
Compound BAntimicrobialS. aureus8
Compound CAnticancerA549 (Lung Cancer)10

Q & A

Q. What are the key synthetic strategies for preparing this compound, and how do reaction conditions influence yield?

The synthesis of this polyheterocyclic compound typically involves multi-step reactions, including cyclization, amidation, and functional group substitutions. For example, similar pyrazolo-pyridine derivatives are synthesized via condensation of intermediates like 4-fluoroaniline derivatives with activated carbonyl groups, followed by cyclization using catalysts such as triethylamine in solvents like dimethylformamide (DMF) . Reaction temperature (often 80–100°C) and solvent polarity significantly impact yields due to the sensitivity of the pyrazolo ring system to steric and electronic effects .

Key Steps :

  • Formation of the pyrazolo core via [3+2] cycloaddition.
  • Introduction of the 4-fluorophenylmethyl group via nucleophilic substitution.
  • Final amidation with prop-2-en-1-amine under coupling agents (e.g., EDC·HCl/HOBt) .

Q. How can computational modeling optimize the synthesis or predict biological activity?

Molecular docking and density functional theory (DFT) calculations are used to predict binding affinities to target proteins (e.g., kinases) and optimize substituent positions. For instance, the 4-fluorophenyl group’s electron-withdrawing effects can be modeled to assess its impact on the pyrazolo ring’s electronic density, influencing reactivity in subsequent steps . Tools like AutoDock Vina or Gaussian software are recommended for simulating interactions .

Q. How to resolve contradictions in reported synthetic routes or characterization data?

Discrepancies in literature methods (e.g., varying yields for amidation steps) often arise from differences in solvent purity, catalyst loading, or reaction time. Systematic Design of Experiments (DoE) approaches can identify critical variables. For example, a central composite design might optimize parameters like temperature (70–110°C), solvent (DMF vs. THF), and stoichiometry (1.0–1.5 eq. of coupling agent) .

Q. What are the challenges in scaling up the synthesis, and how can flow chemistry address them?

Scaling batch reactions often leads to issues like heat dissipation and byproduct accumulation. Continuous flow systems (e.g., microreactors) improve mixing and temperature control, particularly for exothermic steps like cyclization. A published protocol for similar pyrimidine derivatives achieved a 20% yield increase by switching from batch to flow conditions .

Methodological Guidance

Q. How to design a stability study for this compound under physiological conditions?

  • Buffer Compatibility : Incubate the compound in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) at 37°C for 24–72 hours. Monitor degradation via HPLC .
  • Light/Temperature Stability : Store samples at 4°C, 25°C, and 40°C with/without light exposure. Use LC-MS to identify degradation products (e.g., hydrolysis of the carboxamide group) .

Q. What strategies enhance the compound’s solubility for in vitro assays?

  • Co-solvents : Use DMSO (≤1% v/v) for stock solutions.
  • Cyclodextrin Complexation : β-cyclodextrin (10 mM) can improve aqueous solubility by forming inclusion complexes with the aryl groups .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.